N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13N5OS2 and its molecular weight is 379.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, to which this compound belongs, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that the less saturated 5,6-dihydro derivatives of imidazo[2,1-b][1,3]thiazole exhibit high levels of anticancer, antiinflammatory, antimicrobial, and antibacterial activity .
Biochemical Pathways
It is known that compounds of this class can interact with various biochemical pathways, leading to their broad range of pharmaceutical applications .
Result of Action
It is known that this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It is known that the outcome of the reaction that forms this compound depends on the structure of the starting bromo ketone .
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzo[c][1,2,5]thiadiazole core fused with an imidazo[2,1-b]thiazole moiety. The presence of these heterocycles contributes to its diverse biological properties.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against various bacterial strains and fungi. A study highlighted that certain imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anti-tubercular activity with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against Mycobacterium tuberculosis H37Rv .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with similar structural features have been reported to inhibit cancer cell proliferation across various lines. For example, some imidazo[2,1-b]thiazole derivatives exhibited significant cytotoxic effects in non-small cell lung cancer and breast cancer models . The mechanism often involves the inhibition of key signaling pathways associated with cancer progression.
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent:
- Enzyme Inhibition : Many studies focus on the compound's ability to inhibit enzymes involved in disease processes. For instance, certain derivatives have been shown to inhibit the transcription factor NF-kB, which plays a critical role in inflammation and cancer .
- Receptor Binding : Molecular docking studies suggest that this compound may bind effectively to various biological receptors and enzymes relevant to disease mechanisms .
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide | Similar imidazo[2,1-b]thiazole ring; methoxy substitution | Antimicrobial |
Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Fused triazolo-pyrimidine structure | Anticancer |
5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidine | Chlorinated pyrimidine; distinct pharmacophore | Anticancer |
The uniqueness of this compound lies in its specific combination of heterocycles which may enhance its biological activity compared to other compounds.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Anti-Tuberculosis Activity : A study screened a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives for anti-tubercular activity. The findings revealed several compounds with significant potency against Mycobacterium tuberculosis .
- Cytotoxicity in Cancer Models : Research on imidazo derivatives showed varying degrees of cytotoxicity across different cancer cell lines. Notably, some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS2/c24-17(12-4-5-14-15(9-12)22-26-21-14)19-13-3-1-2-11(8-13)16-10-23-6-7-25-18(23)20-16/h1-5,8-10H,6-7H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZWFWNOHQGFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.